4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate
Overview
Description
4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzylsulfonyl group, a 3-chloro-2-methylanilino group, and a 4-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylsulfonylbenzyl intermediate, which can be achieved through the sulfonylation of benzyl chloride with sodium sulfite. The resulting benzylsulfonylbenzyl chloride can then be reacted with 3-chloro-2-methylaniline under basic conditions to form the desired anilino intermediate. Finally, the 4-oxobutanoate moiety can be introduced through esterification with succinic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the anilino moiety can be reduced to an amine.
Substitution: The chloro group in the anilino moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s benzylsulfonyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. The anilino moiety may interact with cellular receptors, modulating signal transduction pathways. Additionally, the 4-oxobutanoate group can participate in covalent bonding with target proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate: Unique due to its combination of functional groups.
4-(Benzylsulfonyl)benzyl 4-(3-chloroanilino)-4-oxobutanoate: Lacks the methyl group in the anilino moiety.
4-(Benzylsulfonyl)benzyl 4-(2-methylanilino)-4-oxobutanoate: Lacks the chloro group in the anilino moiety.
Uniqueness
The presence of both the chloro and methyl groups in the anilino moiety of this compound imparts unique chemical properties and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO5S/c1-18-22(26)8-5-9-23(18)27-24(28)14-15-25(29)32-16-19-10-12-21(13-11-19)33(30,31)17-20-6-3-2-4-7-20/h2-13H,14-17H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHNYMSAWFCFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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